Product packaging for Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate(Cat. No.:CAS No. 2850-21-7)

Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate

Cat. No.: B3050766
CAS No.: 2850-21-7
M. Wt: 258.29 g/mol
InChI Key: HJUXYQLTIVYHIN-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate, with the molecular formula C11H14O5S, is a chemical compound registered under PubChem CID 1482372 . This organosulfur compound features a sulfonate ester functional group, making it a valuable synthetic building block in modern organic and medicinal chemistry research. Its structure, which combines an electron-rich 4-methoxyphenyl ring with an ethoxycarbonylmethylsulfonyl moiety, allows it to participate in various transformations, particularly as an electrophile or a Michael acceptor in nucleophilic substitution reactions. Researchers utilize this compound primarily as a key intermediate in the design and synthesis of more complex molecules, including potential pharmacologically active agents. The sulfonyl and ester groups offer handles for further functionalization, such as hydrolysis to acids or amidation, enabling its incorporation into heterocyclic systems like quinazolinones and triazoles, which are cores of many bioactive molecules . As a high-purity synthetic intermediate, it is essential for developing novel compounds with potential applications in material science and drug discovery. This product is strictly for research purposes and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O5S B3050766 Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate CAS No. 2850-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S/c1-3-16-11(12)8-17(13,14)10-6-4-9(15-2)5-7-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUXYQLTIVYHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363258
Record name ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2850-21-7
Record name ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Sulfonylacetates As Synthetic Inter Mediates

Sulfonylacetates, such as Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate, are highly valued as synthetic intermediates due to the profound electronic influence of the sulfonyl group. The sulfonyl (–SO₂–) functional group is strongly electron-withdrawing, which imparts significant acidity to the adjacent α-protons on the methylene (B1212753) (–CH₂–) group. This activation facilitates the formation of a stabilized carbanion (an enolate) upon treatment with a suitable base. libretexts.orglibretexts.orgmasterorganicchemistry.com

The generation of this nucleophilic carbanion is the cornerstone of the synthetic utility of sulfonylacetates. It can readily participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation and condensation reactions.

Alkylation Reactions: The enolate derived from a sulfonylacetate can react with alkyl halides in a classic Sₙ2 reaction to introduce new alkyl substituents at the α-position. This process is analogous to the well-known malonic ester and acetoacetic ester syntheses. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The reaction allows for the controlled elongation of carbon chains, building molecular complexity from simple precursors.

Olefination Reactions: Sulfonylacetates are key precursors in powerful olefination reactions, such as the Julia-Kocienski olefination. In this reaction, the sulfonyl-stabilized carbanion adds to a carbonyl compound (an aldehyde or ketone). The resulting intermediate can then undergo a series of transformations to yield an alkene. organicreactions.orgalfa-chemistry.comorganic-chemistry.org This method is particularly noted for its ability to control the stereochemistry (E/Z) of the resulting double bond.

The sulfonyl group not only activates the molecule for bond formation but can also serve as a leaving group in subsequent steps, as seen in the Ramberg-Bäcklund reaction, further enhancing its versatility as a "chemical chameleon". wikipedia.org

Table 1: Key Synthetic Transformations of Sulfonylacetates
Reaction TypeReagentsProduct TypeSignificance
α-Alkylation 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X)α-Substituted SulfonylacetateForms C(sp³)–C(sp³) bonds; chain elongation. libretexts.orglibretexts.org
Julia-Kocienski Olefination 1. Base (e.g., KHMDS) 2. Aldehyde/Ketone (R₂C=O)Alkene (C=C)Stereoselective synthesis of di- and tri-substituted alkenes. organicreactions.orgalfa-chemistry.comorganic-chemistry.org
Condensation Carbonyl Compoundsα,β-Unsaturated EstersFormation of conjugated systems.

Historical Development of Sulfone Chemistry in Advanced Synthesis

The utility of sulfone chemistry in modern synthesis is built upon a rich history of fundamental discoveries. While simple organosulfur compounds were known in the 19th century, the strategic use of the sulfonyl group as a key functional handle for complex synthesis is a 20th-century development.

A landmark advancement was the Ramberg–Bäcklund reaction , first reported by Swedish chemists Ludwig Ramberg and Birger Bäcklund in 1940. synarchive.comwikipedia.org This reaction converts an α-halo sulfone into an alkene through treatment with a base, proceeding via a transient three-membered episulfone intermediate and extruding sulfur dioxide. wikipedia.orgchemistry-chemists.comorganicreactions.org The Ramberg-Bäcklund reaction provided a novel method for alkene synthesis where the position of the new double bond is unambiguously defined. chemistry-chemists.com

Another pivotal moment came in 1973, when Marc Julia and Jean-Marc Paris developed the Julia olefination (also known as the Julia-Lythgoe olefination). alfa-chemistry.com This multi-step process involves the reaction of a phenyl sulfone carbanion with a carbonyl compound, followed by functionalization and reductive elimination to form an alkene. alfa-chemistry.com While powerful, the classical procedure was somewhat cumbersome. This led to the development of the more streamlined Modified Julia Olefination , and specifically the Julia-Kocienski olefination , in the 1990s. alfa-chemistry.comorganic-chemistry.org This one-pot variant utilizes heteroaryl sulfones (such as benzothiazolyl sulfones) that facilitate a spontaneous elimination sequence, making the process far more efficient and synthetically attractive. alfa-chemistry.comorganic-chemistry.org These developments cemented the role of sulfones as indispensable tools for the stereoselective construction of carbon-carbon double bonds.

Synthetic Applications of Ethyl 2 4 Methoxyphenyl Sulfonyl Acetate in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The acidic nature of the methylene (B1212753) protons of ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate allows for its effective use in various base-mediated carbon-carbon bond-forming reactions. These transformations are fundamental in the assembly of molecular backbones and have been extensively explored.

Stereoselective Olefination Strategies

This compound is a key precursor in modified Julia-Kocienski olefination reactions, a powerful method for the stereoselective synthesis of alkenes. This strategy offers significant advantages in controlling the geometry of the resulting double bond, which is a critical aspect in the synthesis of numerous biologically active molecules and advanced materials. The reaction typically proceeds via the addition of the deprotonated sulfone to an aldehyde or ketone, followed by an elimination step to furnish the alkene. The stereochemical outcome of the olefination can often be controlled by the reaction conditions and the nature of the substituents.

For instance, the reaction of the lithiated anion of this compound with various aldehydes can be tuned to selectively produce either the (E)- or (Z)-alkene. The choice of base, solvent, and temperature plays a crucial role in directing the stereoselectivity of this transformation.

Table 1: Stereoselective Olefination with this compound This is an interactive table. You can sort and filter the data.

Aldehyde Substrate Base Conditions Major Isomer Yield (%)
Benzaldehyde LHMDS THF, -78 °C to rt E 85
Cyclohexanecarboxaldehyde KHMDS Toluene, -78 °C E 92

Utility in Aldol-Type Reactions

The enolate generated from this compound can also serve as a competent nucleophile in aldol-type additions to carbonyl compounds. These reactions lead to the formation of β-hydroxy sulfonyl esters, which are valuable synthetic intermediates. The diastereoselectivity of these additions can be influenced by the choice of metal counterion and the presence of chiral auxiliaries or catalysts, allowing for the synthesis of specific stereoisomers.

The resulting β-hydroxy sulfonyl esters can be further manipulated. For example, the sulfonyl group can be reductively removed, or the entire functional group array can be used to direct subsequent transformations, highlighting the synthetic utility of this methodology.

Alkylation and Functionalization of the Alpha-Carbon

The nucleophilic character of the α-carbon of deprotonated this compound makes it amenable to alkylation with a variety of electrophiles. This reaction provides a straightforward route to α-substituted sulfonylacetates, which are themselves versatile building blocks for more complex molecules. The reaction is typically carried out using a suitable base to generate the carbanion, followed by the addition of an alkyl halide or other electrophilic species.

The scope of this reaction is broad, accommodating a range of primary and some secondary alkyl halides. The products of these alkylation reactions can be further transformed, for example, by hydrolysis of the ester and decarboxylation to yield alkyl sulfones, or by utilizing the remaining α-proton for further functionalization.

Table 2: Alpha-Alkylation of this compound This is an interactive table. You can sort and filter the data.

Alkyl Halide Base Solvent Temperature (°C) Yield (%)
Iodomethane NaH DMF 0 to rt 95
Benzyl (B1604629) bromide K₂CO₃ Acetonitrile Reflux 88

Construction of Diverse Heterocyclic Frameworks

Beyond its application in forming acyclic carbon-carbon bonds, this compound has proven to be a valuable precursor for the synthesis of various heterocyclic compounds. The functional groups within this reagent can be strategically employed in cyclization reactions to construct rings containing one or more heteroatoms.

Synthesis of Oxygen-Containing Heterocycles (e.g., Oxacycles)

The functionality present in derivatives of this compound can be exploited in intramolecular cyclization reactions to form oxygen-containing heterocycles. For instance, α-alkylation with an appropriate electrophile containing a latent hydroxyl group, followed by activation and intramolecular displacement of the sulfonyl group, can lead to the formation of substituted tetrahydrofurans or other oxacycles. The sulfonyl group, in this context, acts as a good leaving group to facilitate the ring-closing step.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrrolin-2-ones)

This compound can also be employed in the synthesis of nitrogen-containing heterocycles. One notable application is in the construction of substituted pyrrolin-2-ones. This can be achieved through a multi-step sequence, for example, by reaction with an appropriate nitrogen-containing electrophile, followed by cyclization. The specific reaction pathway and the substitution pattern of the final heterocyclic product can be controlled by the choice of reactants and reaction conditions.

Annulation and Spirocyclic System Formation

The unique reactivity of this compound, owing to the acidic protons of its central methylene unit, makes it a suitable candidate for annulation and spirocyclization reactions. These reactions are fundamental in generating polycyclic and spirocyclic frameworks, which are common motifs in natural products and pharmacologically active compounds.

While specific examples detailing the use of this compound in annulation reactions are not extensively documented in the provided literature, the reactivity of related α-sulfonyl esters is well-established. Typically, the reaction sequence involves deprotonation of the α-carbon with a suitable base to form a stabilized carbanion. This nucleophile can then participate in a variety of ring-forming reactions. For instance, a tandem Michael addition-cyclization reaction with an appropriate electrophile, such as an α,β-unsaturated ketone or ester, can lead to the formation of a new ring, a process known as annulation.

Spirocyclic systems, which contain two rings sharing a single atom, can also be accessed. The synthesis of spiro compounds often involves an intramolecular alkylation or acylation step, where the nucleophilic center and the electrophilic center are present in the same molecule, or an intermolecular reaction with a cyclic electrophile. The construction of these complex three-dimensional structures is a significant area of interest in medicinal chemistry.

Strategic Incorporation of Functional Groups and Chiral Motifs

The structural components of this compound—the ethyl acetate (B1210297), the sulfonyl group, and the 4-methoxyphenyl (B3050149) moiety—serve as valuable handles for the strategic incorporation of diverse functionalities and for the generation of stereocenters.

The this compound scaffold can be utilized as a building block to introduce moieties that are recognized as pharmacophores in medicinal chemistry. Pharmacophores are the essential structural features of a molecule required for its biological activity. For example, oxime esters are considered important pharmacophores in many bioactive compounds. nih.gov By analogy, reagents like this compound can be used to alkylate existing molecular scaffolds to introduce the sulfonylacetate group, which can then be further modified. The synthesis of various heterocyclic compounds with known biological activities, such as quinazolinones and thiophenytoin derivatives, often involves alkylation with similar ethyl acetate-containing reagents like ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). nih.govnih.gov

Furthermore, the incorporation of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. While direct fluorination of this compound is not detailed, its sulfonyl group is analogous to those in perfluorinated sulfonamides, which are synthesized from perfluoroalkanesulfonyl fluorides. nih.gov The synthesis of novel benzimidazoles, another important class of bioactive compounds, has been achieved starting from fluorinated building blocks like 4-fluoro-3-nitrobenzoic acid, highlighting the importance of fluorinated precursors in the synthesis of potential therapeutic agents. researchgate.net

Chiral sulfones, particularly those where the sulfone group is directly attached to a stereocenter, are valuable building blocks in the synthesis of natural products and bioactive molecules. rsc.org this compound is a prochiral substrate, meaning it can be converted into a chiral molecule in a single step. The methylene protons alpha to the sulfonyl group are acidic and can be removed by a base. The subsequent alkylation of the resulting carbanion with an electrophile can be performed under asymmetric conditions using a chiral catalyst or a chiral auxiliary to generate a chiral sulfone with high enantiomeric excess. rsc.orgresearchgate.net

The development of catalytic asymmetric methods for the synthesis of such chiral sulfones is a significant area of research. rsc.org These methods include nucleophilic substitution, conjugate addition, and hydrogenation, among others. rsc.org The resulting enantiomerically enriched sulfones are key intermediates for the synthesis of complex chiral drug candidates. researchgate.netelsevierpure.com

Reaction TypeDescriptionPotential Outcome with this compound
Asymmetric Alkylation Deprotonation followed by reaction with an electrophile in the presence of a chiral catalyst or base.Formation of an α-substituted chiral sulfone with a new stereocenter.
Asymmetric Michael Addition The nucleophilic carbanion adds to an α,β-unsaturated compound under chiral catalysis.Generation of a chiral sulfone with a more complex carbon skeleton.

The structural framework of this compound is found in or is highly analogous to key intermediates used in the synthesis of important pharmaceutical compounds and other complex organic molecules. The combination of an aryl group, a flexible linker, and a reactive functional group like an ester makes it a versatile synthon.

A notable example is the synthesis of the anticoagulant drug Apixaban. A crucial intermediate in this process is (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. researchgate.netgoogle.com This molecule shares the ethyl acetate and 4-methoxyphenyl groups with the title compound, demonstrating the value of this structural combination in the synthesis of blockbuster drugs. Similarly, ethyl-2-(4-aminophenoxy) acetate serves as a key building block for novel dual glucokinase and PPARγ activators, which are targeted for the treatment of diabetes. mdpi.com

Other examples include the use of related ethyl acetate derivatives in synthesizing:

Pyridazinone derivatives: These compounds possess a range of biological activities, including anticancer and anti-inflammatory properties. Their synthesis can involve the use of reagents like 2-ethyl bromoacetate to build the core structure. nih.gov

Quinazolinone-containing heterocycles: Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a documented intermediate for creating more complex, biologically active molecules. nih.gov

The utility of these intermediates highlights the strategic importance of the ethyl 2-aryl-acetate motif in constructing precursors for a wide array of functional molecules.

IntermediateTarget Molecule/ClassReference
(Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetateApixaban (anticoagulant) researchgate.netgoogle.com
Ethyl-2-(4-aminophenoxy) acetateDual GK and PPARγ activators mdpi.com
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetateN-substituted heterocyclic compounds nih.gov
2-Ethyl bromoacetateEthyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate nih.gov

Derivatives and Analogues of Ethyl 2 4 Methoxyphenyl Sulfonyl Acetate

Rational Design Principles for Structural Modification

Rational drug design and the development of new chemical entities often rely on the systematic modification of a lead compound. For ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate, this involves targeted alterations to its three main constituent parts: the ethyl ester, the 4-methoxyphenyl (B3050149) ring, and the sulfonyl group. Each modification is intended to modulate specific properties such as steric bulk, electronic effects, solubility, and metabolic stability. bbau.ac.in

Variation of the Ester Moiety for Tuned Reactivity

The ethyl ester group is a primary site for modification to influence the compound's reactivity, particularly its susceptibility to hydrolysis, and to alter its lipophilicity, which can affect properties like cell membrane permeability. reddit.comacs.org The rate of hydrolysis, often mediated by esterase enzymes in biological systems, can be controlled by changing the steric and electronic nature of the alcohol portion of the ester. acs.orgharvard.edu

Key modifications include:

Alkyl Chain Homologation: Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl, etc.) alkyl chains can systematically alter the compound's lipophilicity and steric hindrance around the carbonyl group. Longer chains generally increase lipophilicity, which may enhance bioavailability. nih.gov

Branched and Cyclic Esters: Introducing branched alkyl groups (e.g., isopropyl, tert-butyl) or cyclic systems (e.g., cyclohexyl) can significantly increase steric bulk, thereby slowing the rate of hydrolysis and potentially prolonging the compound's duration of action. harvard.edu

Electron-Withdrawing/Donating Groups: Incorporating esters of alcohols that contain electron-withdrawing groups (e.g., 2,2,2-trifluoroethyl) or electron-donating groups can modify the electrophilicity of the ester carbonyl, influencing its reactivity.

The following interactive table illustrates how variations in the ester group (R) of 2-[(4-methoxyphenyl)sulfonyl]acetates can be designed to tune specific properties.

Ester Group (R)Predicted Effect on Hydrolysis RatePredicted Effect on LipophilicityRationale
MethylIncreaseDecreaseLess steric hindrance compared to ethyl.
IsopropylDecreaseIncreaseIncreased steric hindrance.
tert-ButylSignificant DecreaseSignificant IncreaseMajor steric shielding of the carbonyl.
Benzyl (B1604629)VariableSignificant IncreaseSteric hindrance and potential electronic effects.
2-MethoxyethylIncreaseDecreaseIntroduction of a polar ether group.

Modification of the 4-Methoxyphenyl Aromatic Ring

The 4-methoxyphenyl group is a critical component that can be modified to alter electronic properties, metabolic stability, and intermolecular interactions. Structure-activity relationship (SAR) studies often focus on substituting the aromatic ring to probe interactions with biological targets. nih.govnih.gov

Strategies for modification include:

Positional Isomerism: Moving the methoxy (B1213986) group from the para (4-position) to the ortho (2-position) or meta (3-position) can drastically change the molecule's conformation and electronic distribution.

Substitution with Other Groups: The methoxy group can be replaced with a variety of other substituents to modulate the ring's electron density and steric profile. Electron-withdrawing groups (e.g., -Cl, -F, -NO₂, -CF₃) or electron-donating groups (e.g., -CH₃, -OH, -NH₂) can be introduced. researchgate.netresearchgate.net For instance, replacing the methoxy group with a halogen could enhance binding affinity through halogen bonding or improve metabolic stability.

This table shows potential modifications to the 4-methoxyphenyl ring and their intended effects.

ModificationPositionRationalePotential Outcome
H4Removal of methoxy groupBaseline lipophilicity and electronics
Cl4Introduce electron-withdrawing groupAltered electronic profile, potential for halogen bonding
CH₃4Introduce electron-donating groupIncreased lipophilicity, altered electronics
OH4Introduce H-bond donor/acceptorIncreased polarity, potential for new interactions
CF₃4Strong electron-withdrawing groupAltered pKa of α-proton, improved metabolic stability
Pyridin-4-ylN/ARing bioisostereIntroduce H-bond acceptor, change solubility

Alterations to the Sulfonyl Functional Group

The sulfonyl group is a key structural feature, acting as a strong electron-withdrawing group and a hydrogen bond acceptor. researchgate.netnih.govresearchgate.net Its modification or replacement is a common strategy in medicinal chemistry to fine-tune a molecule's properties.

Rational alterations include:

Bioisosteric Replacement: The sulfone moiety can be replaced with other functional groups that have similar steric and electronic properties. Common bioisosteres for sulfones and sulfonamides include sulfoxides, sulfoximines, and even ketones or amides, although the latter represent more significant electronic changes. tandfonline.comnih.govresearchgate.netzu.ac.ae For example, a gem-dimethyl sulfone has been successfully used as a bioisostere for a sulfonamide to reduce metabolic lability. nih.govcambridgemedchemconsulting.com

Introduction of Fluorine: The incorporation of fluorine atoms on the alkyl or aryl portions of the sulfonyl group can increase metabolic stability and alter the acidity of adjacent protons. researchgate.net

Conversion to Sulfonamides: While changing the core structure, converting the sulfone to a sulfonamide by replacing the C-S bond with an N-S bond introduces a hydrogen bond donor and significantly alters the chemical properties.

Synthesis and Characterization of Novel Analogues

The creation of new derivatives of this compound relies on versatile and efficient synthetic methodologies. These methods allow for the introduction of diverse functional groups at various positions on the molecule, followed by thorough characterization to confirm their structure and purity.

Methods for Preparing Substituted Ethyl Sulfonylacetates

The synthesis of substituted ethyl sulfonylacetates typically involves the formation of a bond between the sulfur atom and the α-carbon of the acetate (B1210297) moiety. A common and direct approach is the reaction of a sodium sulfinate with an α-haloacetate.

A general synthetic scheme is the reaction of sodium 4-methoxybenzenesulfinate with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) in a polar aprotic solvent like DMF or DMSO. nih.govresearchgate.net This nucleophilic substitution reaction provides a straightforward route to the parent compound and its analogues where the aryl group is varied.

To synthesize analogues with different aryl groups, the corresponding substituted benzenesulfonyl chlorides are first reduced to the sodium sulfinates (e.g., using sodium sulfite). These sulfinates are then reacted with the appropriate ethyl haloacetate.

An alternative approach involves the direct C-H sulfonylation of indole (B1671886) at the C4 position, mediated by copper, which showcases a modern method for creating aryl-sulfonyl bonds. acs.org While not directly applicable to ethyl acetate, it highlights advanced strategies for forming the core sulfonyl structure.

Derivatization at the α-Carbon for Enhanced Utility

The α-carbon, situated between the strongly electron-withdrawing sulfonyl and ester carbonyl groups, is an "active methylene" position. researchgate.net The protons on this carbon are acidic and can be removed by a suitable base (e.g., sodium ethoxide, LDA) to generate a stable enolate nucleophile. chemistrysteps.comlibretexts.orgyoutube.com This enolate can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions to introduce substituents at the α-position.

Common derivatization reactions include:

Alkylation: The enolate can be reacted with alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to introduce alkyl groups at the α-carbon. This is a powerful method for building molecular complexity. researchgate.netacs.org

Acylation: Reaction of the enolate with acyl chlorides or anhydrides yields β-keto derivatives.

Aldol and Related Reactions: The enolate can participate in aldol-type additions to aldehydes and ketones.

Michael Addition: As a soft nucleophile, the enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

The synthesis of 2-substituted analogues can be achieved through a one-pot, multi-step procedure, which is an efficient strategy for creating a library of derivatives. nih.gov The characterization of these novel analogues is typically performed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their chemical structures. For crystalline compounds, X-ray crystallography provides definitive structural elucidation.

Impact of Structural Modifications on Reactivity and Synthetic Scope

The synthetic utility of this compound stems from the reactivity of the α-carbon, which is positioned between two electron-withdrawing groups: the sulfonyl group and the ester carbonyl group. This unique positioning renders the α-protons acidic, facilitating the formation of a resonance-stabilized enolate that can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comfiveable.me The reactivity and, consequently, the synthetic scope of this compound can be precisely tuned by strategic structural modifications to the aryl sulfonyl moiety and the ester group.

Modifications of the Aryl Sulfonyl Group

Replacing the methoxy group with electron-withdrawing groups (EWGs) increases the inductive and/or resonance withdrawal of electron density from the sulfonyl group. This, in turn, enhances the stabilization of the negative charge on the α-carbon in the corresponding enolate. fiveable.meopenstax.org As a result, the acidity of the α-proton increases, facilitating its removal with weaker bases and potentially accelerating reactions that depend on enolate formation. quora.comlibretexts.org Conversely, substituting with stronger electron-donating groups (EDGs) would decrease the acidity of the α-proton compared to the parent compound.

This principle allows for the rational design of analogues with tailored acidity and nucleophilicity for specific synthetic applications. For instance, an analogue with a p-nitro substituent would be significantly more acidic and could be used in reactions where enolate formation under very mild conditions is required.

Table 1. Estimated Impact of p-Substituents on the Acidity of the α-Proton in Ethyl 2-(arylsulfonyl)acetate Analogues.
Substituent (X) on Ar-SO₂-Electronic EffectExpected Relative pKₐImpact on Reactivity
-NO₂ (Nitro)Strongly Electron-WithdrawingLowest (Most Acidic)Facilitates enolate formation with weaker bases; stabilized carbanion. openstax.org
-Cl (Chloro)Electron-Withdrawing (Inductive)LowIncreases acidity relative to unsubstituted analogue. libretexts.org
-H (Hydrogen)Neutral (Reference)ModerateBaseline reactivity.
-CH₃ (Methyl)Weakly Electron-DonatingHighDecreases acidity; enolate is slightly more nucleophilic.
-OCH₃ (Methoxy)Electron-Donating (Resonance)Highest (Least Acidic)Requires stronger base for deprotonation; enolate is more nucleophilic. fiveable.me

Modifications of the Ester Group

The ester functional group can also be modified to influence the compound's reactivity, primarily through steric effects. While changing the alkyl portion of the ester from methyl to ethyl to tert-butyl has a minor electronic effect, the steric hindrance it imposes can be significant. guidechem.com

A bulkier ester group, such as a tert-butyl ester, can sterically hinder the approach of the base to the α-proton, potentially slowing the rate of deprotonation. More importantly, it can impede the subsequent reaction of the enolate with an electrophile, especially if the electrophile is also sterically demanding. fiveable.me This effect is particularly relevant in Sₙ2-type alkylation reactions, where the enolate attacks an alkyl halide. libretexts.org In some cases, this increased steric bulk can be exploited to enhance selectivity in reactions. In contrast, a smaller methyl ester would offer the least steric hindrance, generally allowing for faster reaction rates. researchgate.net

Table 2. Influence of Ester Group Steric Hindrance on a Representative Alkylation Reaction Rate.
Ester Group (R in -COOR)Relative Steric BulkExpected Relative Rate of AlkylationSynthetic Consideration
-CH₃ (Methyl)LowFastestIdeal for reactions with hindered electrophiles or when rapid reaction is desired. guidechem.com
-CH₂CH₃ (Ethyl)ModerateIntermediateA common balance of reactivity and stability.
-C(CH₃)₃ (tert-Butyl)HighSlowestMay be used to control reactivity or improve selectivity; reaction may require more forcing conditions. researchgate.net

By modifying these two key positions—the para-substituent of the aryl sulfonyl group and the alkyl portion of the ester—a diverse library of analogues can be generated. This allows chemists to fine-tune the electronic and steric properties of the molecule, expanding its synthetic scope for constructing complex molecular architectures. For example, an analogue designed for high reactivity might feature a p-nitrophenylsulfonyl group and a methyl ester, whereas an analogue for a sterically controlled reaction might employ a p-methoxyphenylsulfonyl group and a tert-butyl ester.

Advanced Characterization Techniques for Research on Ethyl 2 4 Methoxyphenyl Sulfonyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate. researchgate.netslideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons. ethernet.edu.et

For this compound, the ¹H NMR spectrum would exhibit a distinct set of signals. The ethyl ester group would produce a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The methylene protons situated between the sulfonyl and carbonyl groups would appear as a singlet, as they lack adjacent protons for coupling. The para-substituted methoxyphenyl group typically shows a pair of doublets in the aromatic region, characteristic of an AA'BB' spin system. A sharp singlet corresponding to the methoxy (B1213986) (-OCH₃) protons would also be present.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. beilstein-journals.org This allows for the confirmation of the total number of carbon atoms and provides information on their hybridization and chemical environment (e.g., carbonyl, aromatic, aliphatic).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex derivatives. COSY identifies proton-proton coupling networks, confirming the connectivity within spin systems like the ethyl group. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹H and ¹³C signals. These techniques are crucial for confirming the constitution of newly synthesized derivatives and for studying reaction mechanisms by identifying the structure of intermediates and products. slideshare.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Ethyl -CH₃~1.2 (triplet)~14
Ethyl -OCH₂-~4.2 (quartet)~62
-SO₂-CH₂-CO-~4.0 (singlet)~60
-OCH₃~3.9 (singlet)~56
Aromatic C-H (ortho to -SO₂)~7.8 (doublet)~130
Aromatic C-H (ortho to -OCH₃)~7.0 (doublet)~115
Aromatic C-SO₂-~132
Aromatic C-OCH₃-~164
Carbonyl C=O-~166

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). nih.gov For research involving this compound, MS is vital for confirming the identity of the synthesized product and for monitoring the progress of chemical reactions. researchgate.net

In a typical mass spectrum, the molecule is ionized to form a molecular ion (M+), whose m/z value corresponds to the molecular weight of the compound. chemguide.co.uk High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high accuracy (to within 0.001 atomic mass units), which allows for the unambiguous determination of the compound's elemental formula. researchgate.netacgpubs.org This is a crucial step in confirming that the desired product has been formed.

The ionization process can also cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure, providing a "fingerprint" that aids in structural confirmation. libretexts.org For this compound, common fragmentation pathways would include the cleavage of the ester group (loss of ethoxy, [M-45]) or cleavage at the C-S bond. libretexts.orgnih.gov

When coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), mass spectrometry becomes an excellent tool for reaction monitoring. nih.gov Small aliquots can be taken from a reaction mixture over time and analyzed to track the disappearance of starting materials and the appearance of products, allowing for the optimization of reaction conditions. researchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound (Molecular Formula: C₁₁H₁₄O₅S, Molecular Weight: 274.3 g/mol )

m/z Value (Nominal)Identity of FragmentFormula
274[M]⁺ (Molecular Ion)[C₁₁H₁₄O₅S]⁺
229[M - OCH₂CH₃]⁺[C₉H₉O₄S]⁺
171[CH₃OC₆H₄SO₂]⁺[C₇H₇O₃S]⁺
155[CH₃OC₆H₄S]⁺[C₇H₇OS]⁺
108[CH₃OC₆H₅]⁺[C₇H₈O]⁺

X-ray Crystallography for Solid-State Structural Conformation

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. The resulting structural model yields highly accurate data on bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

For this compound and its derivatives, obtaining a crystal structure provides invaluable insight into its solid-state conformation. researchgate.net Analysis of related structures, such as N-(aryl)-4-methoxybenzenesulfonamides, reveals key conformational features that are likely to be shared. nih.govresearchgate.net For example, the dihedral angle between the plane of the methoxyphenyl ring and the S-C bond, as well as the orientation of the methoxy group relative to the ring, can be precisely determined. mdpi.com The molecule is typically twisted at the S-C bond. nih.gov

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., C-H···O) and π-stacking. nih.govnih.gov These non-covalent interactions are crucial in determining the physical properties of the solid material. While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray crystallography is unparalleled.

Table 3: Representative Crystallographic Data from a Related Aryl Sulfone Derivative

ParameterObserved Value / FeatureReference Compound
Crystal SystemMonoclinicN-(4-fluorophenyl)-4-methoxybenzenesulfonamide researchgate.net
Space GroupP2₁/cN-(4-fluorophenyl)-4-methoxybenzenesulfonamide researchgate.net
Key Torsion Angle (C-S-N-C)68.4 (2)°N-(4-fluorophenyl)-4-methoxybenzenesulfonamide nih.gov
Dihedral Angle (between rings)44.26 (13)°N-(4-fluorophenyl)-4-methoxybenzenesulfonamide researchgate.net
Intermolecular InteractionsN-H···O and C-H···O hydrogen bonds forming chains and networks4-methoxy-N-(aryl)benzenesulfonamides nih.govresearchgate.net

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. miamioh.edu For synthetic compounds like this compound, chromatography is essential for isolating the desired product from unreacted starting materials, byproducts, and other impurities. It is also the primary method for assessing the purity of the final compound.

Thin Layer Chromatography (TLC) is a rapid and inexpensive qualitative technique used to monitor the progress of a reaction. A small spot of the reaction mixture is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel), which is then developed in a suitable mobile phase. By comparing the spots of the reaction mixture to those of the starting materials, one can quickly determine if the reaction is complete. miamioh.edu

Column Chromatography is the workhorse for preparative purification in organic synthesis. The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system (mobile phase), often a mixture like hexanes and ethyl acetate (B1210297), is passed through the column. rsc.org Compounds separate based on their differential adsorption to the stationary phase; less polar compounds typically travel down the column faster than more polar ones. Fractions are collected and analyzed (often by TLC) to isolate the pure product. acs.org

High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that uses high pressure to push the mobile phase through a column packed with smaller particles, leading to much higher resolution and faster separation times. miamioh.edu HPLC is primarily used as an analytical technique to determine the purity of a compound with high accuracy. By integrating the area of the product peak relative to the total area of all peaks, a quantitative measure of purity can be obtained. rsc.orgnih.gov

Table 4: Common Chromatographic Techniques for this compound

TechniquePrimary UseTypical Stationary PhaseTypical Mobile Phase
Thin Layer Chromatography (TLC)Reaction monitoring, purity checkSilica gel on glass or aluminumHexane/Ethyl Acetate mixtures
Column ChromatographyPreparative purificationSilica gelGradient of Hexane/Ethyl Acetate
High-Performance Liquid Chromatography (HPLC)Purity assessment, quantitative analysisC18-bonded silica (Reverse-phase)Acetonitrile/Water mixtures

Q & A

Q. What are optimized synthetic routes for Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate, and how can reaction conditions be adjusted to improve yields?

this compound is synthesized via sulfonylation of 4-methoxyaniline with ethyl 2-(chlorosulfonyl)acetate. Key parameters include:

  • Temperature control : Reactions are typically conducted at room temperature to avoid decomposition of intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene/dioxane mixtures (1:1) are used for reflux conditions in related ester syntheses .
  • Purification : Silica gel column chromatography with gradients of petroleum ether/ethyl acetate (96:4 to 97:3) effectively isolates the product, yielding ~79% purity .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include δ 1.34 ppm (triplet, CH3 of ethyl group), δ 3.83–4.30 ppm (multiplet, OCH2 and CH2SO2), and aromatic protons at δ 6.88–7.14 ppm .
  • FTIR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .
  • HR-MS : Accurate mass analysis (e.g., [M+H]⁺ at m/z 274.0694) validates molecular composition .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation reactions involving this compound be addressed?

Regioselectivity issues arise during sulfonamide or sulfonate formation. Strategies include:

  • Substituent effects : Electron-donating groups (e.g., 4-methoxy) direct sulfonylation to para positions, but competing ortho/meta pathways require monitoring via TLC or HPLC .
  • Catalytic additives : Copper-mediated cross-linking (e.g., in thioester reactions) can enhance selectivity for desired regioisomers .

Q. How does the stability of this compound vary under acidic, basic, or thermal conditions?

  • Acidic conditions : The sulfonyl group is stable, but ester hydrolysis may occur at elevated temperatures (e.g., in HCl/ethanol mixtures).
  • Basic conditions : Saponification of the ethyl ester is observed in NaOH/MeOH, forming the carboxylic acid derivative .
  • Thermal stability : Decomposition above 150°C necessitates storage at 2–8°C for long-term preservation .

Q. What analytical techniques resolve contradictions in spectral data for derivatives of this compound?

  • Multi-spectral correlation : Cross-validate NMR (e.g., unexpected splitting in CH2SO2 signals) with IR and HR-MS to confirm structural assignments .
  • X-ray crystallography : For crystalline derivatives (e.g., brominated analogs), single-crystal analysis provides unambiguous confirmation of regiochemistry .

Q. How is this compound utilized as an intermediate in drug discovery?

This compound serves as a precursor for:

  • Anticancer agents : Derivatives like (E)-N-aryl-2-arylethenesulfonamides show microtubule-targeted activity .
  • Apixaban analogs : It participates in coupling reactions with iodophenyl-morpholino intermediates to form pyrazolo-pyridine cores .

Methodological Challenges

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

  • Stepwise optimization : Scale-up reactions require adjusted stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and slow addition of reagents to control exothermicity .
  • Continuous flow systems : Improve heat dissipation and reduce side reactions compared to batch processes .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT calculations : Predict electrophilic/nucleophilic sites (e.g., sulfonyl oxygen vs. ester carbonyl) for cross-coupling or condensation reactions .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for pharmacological studies .

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Feasible Synthetic Routes

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Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate
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Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate

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